(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide is a compound that belongs to the class of iminochromenes. These compounds are known for their diverse biological properties and therapeutic applications. The structure of this compound consists of a chromene ring fused with an imine group and a carboxamide group, making it a unique and versatile molecule in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of cyanoacetamide with salicylaldehyde in the presence of ammonium acetate. This reaction typically occurs in ethanol under reflux conditions, leading to the formation of the iminochromene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted iminochromenes, which can have enhanced biological activities .
Scientific Research Applications
(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes, such as AKR1B10, which is involved in cancer progression. The inhibition occurs through hydrogen-bonding interactions with key amino acids in the enzyme’s active site, leading to the disruption of its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Imino-2H-chromene-3-carboxamide: Similar in structure but lacks the carbamoylphenyl group.
2-(Phenylimino)-2H-chromene-3-carboxamide: Contains a phenyl group instead of a carbamoylphenyl group.
2-Imino-2H-chromene-3-carbonitrile: Contains a nitrile group instead of a carboxamide group.
Uniqueness
(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its carbamoylphenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other iminochromene derivatives and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(4-carbamoylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-15(21)10-5-7-12(8-6-10)20-17-13(16(19)22)9-11-3-1-2-4-14(11)23-17/h1-9H,(H2,18,21)(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYBCDKHRCCCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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